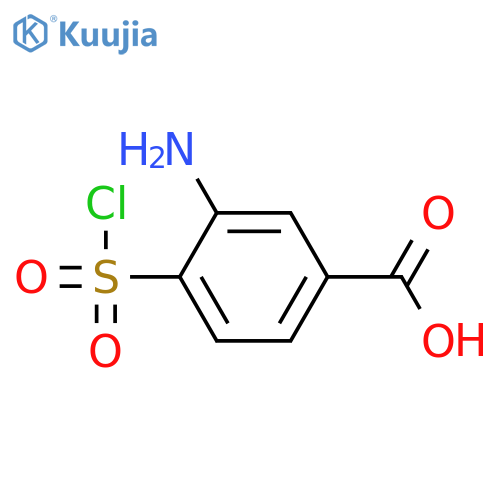Cas no 2870652-64-3 (3-amino-4-(chlorosulfonyl)benzoic acid)
3-アミノ-4-(クロロスルホニル)安息香酸は、有機合成において重要な中間体として利用される化合物です。分子内にアミノ基(-NH2)とクロロスルホニル基(-SO2Cl)の両方を持つため、多様な誘導体合成が可能です。特に医薬品や染料の合成において、高い反応性と選択性を発揮します。安息香酸骨格を持つため、安定性に優れ、取り扱いが比較的容易です。また、クロロスルホニル基は求核試薬との反応性が高く、アミノ基はさらなる修飾が可能なため、多段階合成において有用です。高い純度で供給可能なため、研究開発や工業生産での再現性が確保されます。

2870652-64-3 structure
商品名:3-amino-4-(chlorosulfonyl)benzoic acid
3-amino-4-(chlorosulfonyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(chlorosulfonyl)benzoic acid (ACI)
- Benzoic acid, 3-amino-4-(chlorosulfonyl)- (ACI)
- 3-amino-4-(chlorosulfonyl)benzoic acid
-
- インチ: 1S/C7H6ClNO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,9H2,(H,10,11)
- InChIKey: NCBOJFGYSVLFOS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(N)C(S(Cl)(=O)=O)=CC=1)O
3-amino-4-(chlorosulfonyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27120286-10g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 10g |
$3746.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-1.0g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 1.0g |
$871.0 | 2023-07-07 | ||
| Enamine | EN300-27120286-0.05g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 0.05g |
$732.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-0.5g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 0.5g |
$836.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-0.1g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 0.1g |
$767.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-5.0g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 5.0g |
$2525.0 | 2023-07-07 | ||
| Enamine | EN300-27120286-5g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 5g |
$2525.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-0.25g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 0.25g |
$801.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-2.5g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 2.5g |
$1707.0 | 2023-09-11 | ||
| Enamine | EN300-27120286-10.0g |
3-amino-4-(chlorosulfonyl)benzoic acid |
2870652-64-3 | 10.0g |
$3746.0 | 2023-07-07 |
3-amino-4-(chlorosulfonyl)benzoic acid 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
2870652-64-3 (3-amino-4-(chlorosulfonyl)benzoic acid) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
